molecular formula C20H21N3O3S2 B2663171 N-(benzo[d]thiazol-2-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide CAS No. 1021117-98-5

N-(benzo[d]thiazol-2-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

Cat. No. B2663171
CAS RN: 1021117-98-5
M. Wt: 415.53
InChI Key: WZCJHOSJVYMFEK-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide is a chemical compound that has been extensively studied for its potential uses in scientific research. This compound is also known as BTA-EG6 and has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a number of fields.

Scientific Research Applications

Antimalarial Applications

A study investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, including benzo[d]thiazol-2-yl derivatives, revealing their potential in antimalarial applications. The synthesized sulfonamides exhibited significant in vitro antimalarial activity, characterized by low IC50 values and selectivity indices, suggesting their efficacy against malaria. Molecular docking studies further confirmed their affinity against relevant targets, highlighting the therapeutic potential of these compounds in malaria treatment (Fahim & Ismael, 2021).

Antimicrobial Activity

Research on benzothiazol derivatives, including studies on compounds bearing the N-(benzo[d]thiazol-2-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide structure, has shown promising antimicrobial properties. These compounds have been tested against a variety of bacterial and fungal strains, with some derivatives exhibiting high activity. The antimicrobial efficacy of these derivatives was supported by structural analysis and antimicrobial activity screening, indicating their potential as novel antimicrobial agents (Fahim & Ismael, 2019).

Protein Inhibition for Disease Treatment

The derivatives of this compound have been studied for their inhibitory activity against specific proteins implicated in diseases. For instance, one derivative demonstrated potent inhibition of PI3Kα and mTOR, crucial proteins in cancer cell growth and survival pathways. Modifications to the benzothiazole ring aimed at improving metabolic stability have led to derivatives with similar potency but enhanced stability, underlining the potential of these compounds in cancer therapy (Stec et al., 2011).

properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c24-19(22-20-21-17-11-4-5-12-18(17)27-20)14-15-8-6-7-13-23(15)28(25,26)16-9-2-1-3-10-16/h1-5,9-12,15H,6-8,13-14H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCJHOSJVYMFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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